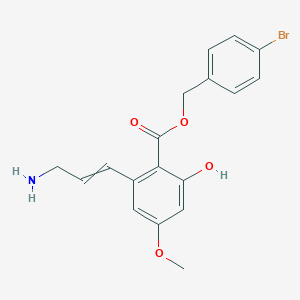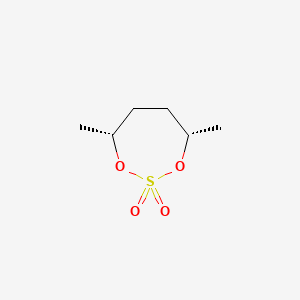
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride
Descripción general
Descripción
“(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride” is a chemical compound with potential applications in various fields due to its unique structure and properties . It is also known as “(2R,3S)-N-Benzoyl-3-phenyl Isoserine Ethyl Ester” and is used in scientific research .
Synthesis Analysis
The chiral intermediate (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester 2fh, a potential taxol side-chain synthon, was prepared by microbial and enzymatic processes . The entire procedure enabled conversion of the racemic α-acetolactate into the four enantiopure stereoisomers of the ethyl 2,3-dihydroxy-2-methylbutyrate .
Molecular Structure Analysis
The (2R,3S)- configuration indicates the spatial arrangement of atoms in the molecule . The number refers to the carbon position in the molecule. R and S indicate the orientation around of the chiral atom . The molecule contains a total of 33 bonds. There are 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 tertiary amide (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .
Chemical Reactions Analysis
DIBAL (Di-isobutyl Aluminum Hydride) is a strong, bulky reducing agent. It’s most useful for the reduction of esters to aldehydes . The mechanism for reduction of esters to aldehydes with DIBAL is roughly similar to the familiar addition-elimination mechanism of nucleophilic acyl substitution, with a slightly modified first step .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride” would typically include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume .
Aplicaciones Científicas De Investigación
Synthesis and Production
- (2R,3S)-3-Phenylisoserine ethyl ester hydrochloride is utilized in the synthesis of the paclitaxel side chain. A study by Li Si-dong (2008) demonstrated a practical method for synthesizing the protected, esterification-ready paclitaxel side chain starting from (2R,3S)-phenylisoserine hydrochloride. This process, which includes esterification, benzoylation, and hydrolysis, is suitable for large-scale production (Li Si-dong, 2008).
- Another research by Cabon et al. (1995) focused on the stereospecific preparation of glycidic esters from 2-chloro-3-hydroxyesters, which are important for synthesizing (2R,3S)-3-phenylisoserine (Cabon et al., 1995).
Chemical Synthesis and Applications
- Ojima et al. (1991) developed a highly efficient method for the asymmetric synthesis of the taxol C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, demonstrating the compound's significance in chemical synthesis (Ojima et al., 1991).
- Srivastava et al. (1994) described a practical synthesis of N-benzoyl-(2R,3S)-3-phenylisoserine methyl ester, highlighting its role in the development of a practical taxol side chain synthesis (Srivastava et al., 1994).
Novel Peptide Structures
- Research by Motorina et al. (2001) showed that (2R, 3S)-phenylisoserine can be used in constructing novel β-peptide structures, demonstrating its versatility in peptide synthesis (Motorina et al., 2001).
Enzymatic Processes
- Patel et al. (1993) prepared (2R,3S)-(−)-N-benzoyl-3-phenyl isoserine ethyl ester, a potential taxol side-chain synthon, using microbial and enzymatic processes. This study highlights the application of biocatalytic processes in the synthesis of chiral intermediates (Patel et al., 1993).
Antifeedant Properties
- Kopczacki et al. (2004) explored the antifeedant properties of compounds derived from N-benzoyl-[2R,3S]-phenylisoserine, showing its potential application in pest control (Kopczacki et al., 2004).
Pharmaceutical Intermediates
- A study by Patel (2008) on biocatalysis in pharmaceutical synthesis included the preparation of (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester, indicating its importance as an intermediate in drug synthesis (Patel, 2008).
Propiedades
IUPAC Name |
ethyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8;/h3-7,9-10,13H,2,12H2,1H3;1H/t9-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGONTZANCUQBRC-BAUSSPIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-Phenylisoserine ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413673.png)
![1-[(2-Fluorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1413674.png)


![Methyl 4-{[(2-bromoethyl)amino]sulfonyl}benzoate](/img/structure/B1413678.png)

![N-[(2,5,6-Trimethoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B1413682.png)


